Quantified Agonist Activity at Human GPR35 Receptor: A Direct Comparison with Alternative Substitution Patterns
1-(5-Bromo-2-methylphenyl)piperazine demonstrates potent agonist activity at the human GPR35 receptor, a target implicated in inflammatory and metabolic diseases. The specific 5-bromo-2-methyl substitution is critical for this activity. Data from BindingDB shows this compound (BDBM50575520) has an EC50 of 45 nM for inducing a dynamic mass redistribution (DMR) response in HT-29 cells, a measure of functional agonism [1]. In contrast, a closely related analog, 1-(4-bromo-2-methylphenyl)piperazine (BDBM50259865), which differs only in the position of the bromine atom (para vs. meta), exhibits a significantly weaker EC50 of 700 nM in the same assay, representing a 15.5-fold loss in potency [2]. This stark difference underscores the non-interchangeable nature of positional isomers in a research setting.
| Evidence Dimension | GPR35 Receptor Agonist Activity (EC50) |
|---|---|
| Target Compound Data | 45 nM |
| Comparator Or Baseline | 1-(4-bromo-2-methylphenyl)piperazine: 700 nM |
| Quantified Difference | 15.5-fold higher potency (lower EC50) for the target 5-bromo isomer. |
| Conditions | Human GPR35 receptor expressed in HT-29 cells; DMR assay |
Why This Matters
This 15.5-fold difference in functional potency directly impacts the selection of a chemical probe for GPR35 studies, where the 5-bromo isomer is the appropriate and more potent tool compound.
- [1] BindingDB. BDBM50575520 (CHEMBL4848949). Agonist activity at human GPR35 receptor expressed in HT-29 cells (EC50). View Source
- [2] BindingDB. BDBM50259865 (CHEMBL4066109). Agonist activity at human GPR35 receptor expressed in HT-29 cells (EC50). View Source
